
1,1'-Methylenebis(5-tert-butyl-2-methoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Methylenebis(5-tert-butyl-2-methoxybenzene) is an organic compound with the molecular formula C23H32O2. It is characterized by the presence of two methoxybenzene rings connected by a methylene bridge, with tert-butyl groups attached to the benzene rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(5-tert-butyl-2-methoxybenzene) typically involves the reaction of 5-tert-butyl-2-methoxybenzene with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzene rings. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the methylene bridge.
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis(5-tert-butyl-2-methoxybenzene) may involve large-scale batch or continuous processes. The reaction is carried out in reactors equipped with efficient mixing and temperature control systems to ensure optimal reaction conditions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1,1’-Methylenebis(5-tert-butyl-2-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene rings.
科学的研究の応用
1,1’-Methylenebis(5-tert-butyl-2-methoxybenzene) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, antioxidants, and stabilizers for polymers and plastics.
作用機序
The mechanism of action of 1,1’-Methylenebis(5-tert-butyl-2-methoxybenzene) involves its interaction with molecular targets and pathways in biological systems. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons, neutralizing free radicals and preventing oxidative damage. The methoxy and tert-butyl groups enhance its stability and reactivity, allowing it to effectively scavenge reactive oxygen species.
類似化合物との比較
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Similar structure with methyl groups instead of methoxy groups.
5-tert-Butyl-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a methoxy group.
5-tert-Butyl-2-methylbenzene-1-thiol: Contains a thiol group instead of a methoxy group.
Uniqueness
1,1’-Methylenebis(5-tert-butyl-2-methoxybenzene) is unique due to its specific combination of methoxy and tert-butyl groups, which confer distinct chemical and physical properties. Its stability, reactivity, and antioxidant capabilities make it valuable in various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
98085-84-8 |
|---|---|
分子式 |
C23H32O2 |
分子量 |
340.5 g/mol |
IUPAC名 |
4-tert-butyl-2-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-methoxybenzene |
InChI |
InChI=1S/C23H32O2/c1-22(2,3)18-9-11-20(24-7)16(14-18)13-17-15-19(23(4,5)6)10-12-21(17)25-8/h9-12,14-15H,13H2,1-8H3 |
InChIキー |
NATFTNJYYDWJLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CC2=C(C=CC(=C2)C(C)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


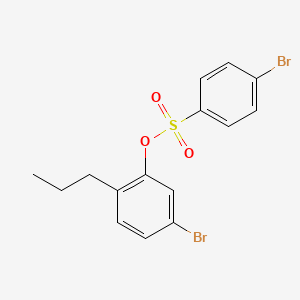
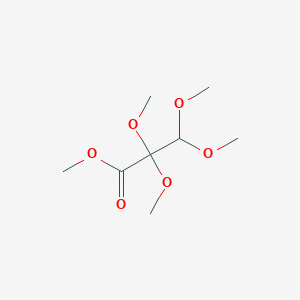
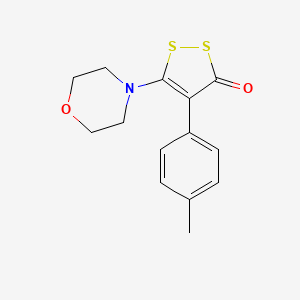
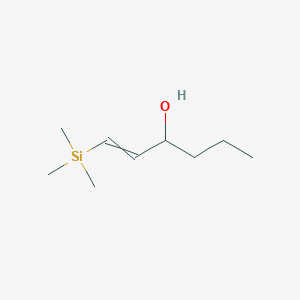
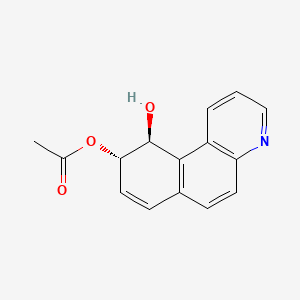
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)

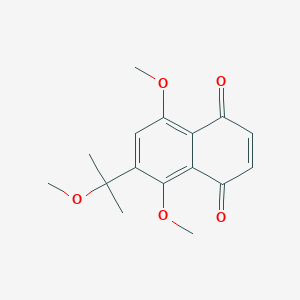
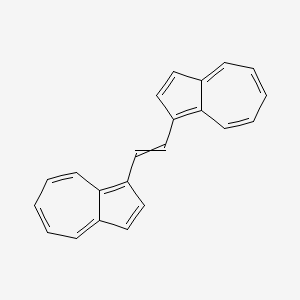
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)
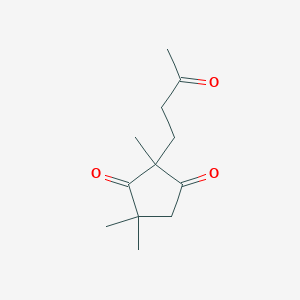
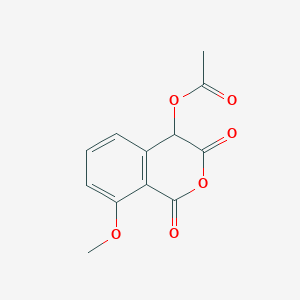
![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
